

Technical Guide: Spectroscopic Profiling of 5-Bromo-2-chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *5-Bromo-2-chloro-8-fluoroquinoline*

CAS No.: *1215767-73-9*

Cat. No.: *B1442442*

[Get Quote](#)

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

- IUPAC Name: **5-Bromo-2-chloro-8-fluoroquinoline**
- CAS Number: 1215767-73-9
- Molecular Formula:
- Exact Mass: 258.92 (based on)
- Structural Features:
 - Quinoline Core: Bicyclic aromatic system.
 - C2-Chloro: Activated for nucleophilic aromatic substitution (

).

- C5-Bromo: Handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald).
- C8-Fluoro: Modulates pKa and lipophilicity; introduces characteristic splitting in NMR.

Mass Spectrometry (MS) Profile

The mass spectrum of this compound is dominated by the interplay between Bromine and Chlorine isotopes, creating a distinct "triplet-like" molecular ion cluster.

Isotopic Signature Analysis

- Bromine (

)

- Chlorine (

)

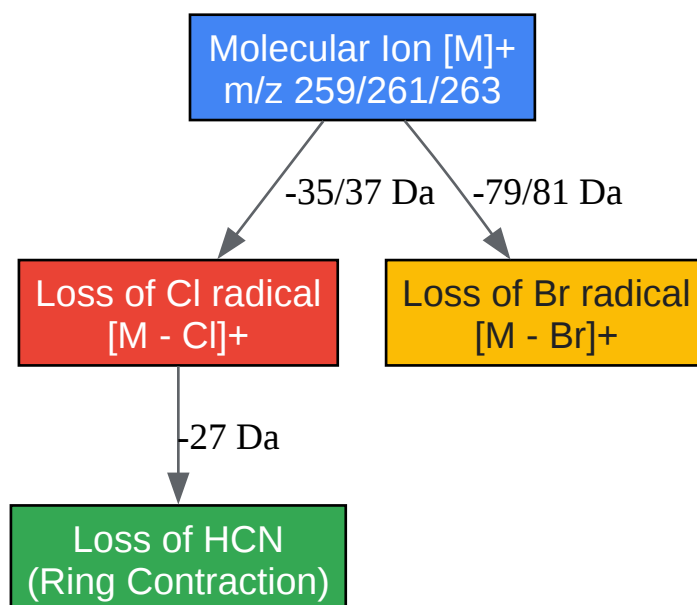
This combination results in an M, M+2, M+4 pattern with specific relative intensities.

Ion Species	Mass (m/z)	Composition	Relative Intensity (Approx)
M	258.9		75%
M+2	260.9	() + ()	100% (Base Peak)
M+4	262.9		25%

Note: The M+2 peak is the most intense because it represents the statistical overlap of the two most probable mixed-isotope combinations.

Fragmentation Logic (EI/ESI)

The fragmentation pathway typically follows sequential dehalogenation or ring cleavage.



[Click to download full resolution via product page](#)

Figure 1: Predicted fragmentation pathway showing primary loss of halogens followed by characteristic quinoline ring degradation (HCN loss).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the Fluorine atom at position 8 introduces spin-spin coupling (

and

), which splits signals that would otherwise be singlets or simple doublets.

NMR Data (Predicted in)

The molecule possesses four aromatic protons.

Proton	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H-4	8.45 – 8.55	Doublet (d)		Deshielded by ring nitrogen (para-like effect) and adjacent ring current.
H-3	7.45 – 7.55	Doublet (d)		Shielded relative to H-4; typical quinoline H-3 range.
H-6	7.60 – 7.70	Doublet of Doublets (dd)	,	Ortho to Br, Meta to F. Shows meta-coupling to F.
H-7	7.30 – 7.40	Doublet of Doublets (dd)	,	Ortho to F. Large H-F ortho coupling dominates the splitting.

NMR Data (Predicted)

The

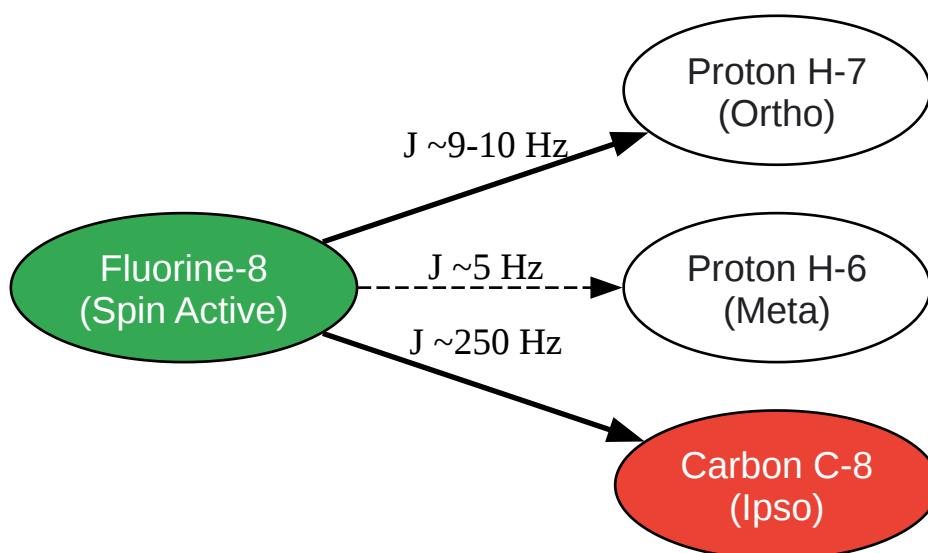
spectrum will exhibit significant C-F coupling.

- C-2 (C-Cl): ~150 ppm (Deshielded by N and Cl).
- C-8 (C-F): ~155–160 ppm (Doublet,).
- C-5 (C-Br): ~120 ppm (Shielded by heavy atom effect).

- C-8a (Bridgehead): ~130 ppm (Doublet,).

NMR

- Shift:
to
ppm (Typical for 8-fluoroquinolines).
- Pattern: Doublet of doublets (coupling to H-7 and H-6).



[Click to download full resolution via product page](#)

Figure 2: Spin-coupling network centered on the Fluorine-8 atom.

Infrared (IR) Spectroscopy

Key functional group absorptions to look for in the solid-state (ATR) spectrum:

- C-H Stretch (Aromatic):
(Weak).
- C=N / C=C Ring Stretch:

(Characteristic Quinoline bands).

- C-F Stretch:

(Strong, broad).

- C-Cl Stretch:

.

- C-Br Stretch:

.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution

and

spectra.

- Solvent Selection: Use Chloroform-d (CDCl_3) as the primary solvent. If solubility is poor, switch to DMSO-d₆.
 - Note: DMSO may cause slight chemical shift variations due to hydrogen bonding with the ring nitrogen.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug into the NMR tube to remove suspended insolubles (critical for resolving fine F-H coupling).
- Acquisition:
 - Set relaxation delay (

) to

seconds to allow full relaxation of protons adjacent to halogens.

- Acquire

spectrum without proton decoupling first to observe coupling patterns, then with decoupling to confirm the chemical shift.

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirm M+2 isotope pattern.

- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
 - Note: Halogenated aromatic rings can sometimes ionize poorly in ESI. If signal is low, try APCI (Atmospheric Pressure Chemical Ionization).
- Detection: Scan range . Look for the cluster.

References

- Isotope Pattern Theory: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley. (Standard reference for Br/Cl isotope clustering).
- Fluoroquinoline NMR Shifts
 - SpectraBase. "5-Fluoroquinoline ¹³C NMR Chemical Shifts". Wiley Science Solutions.
- Quinoline Synthesis & Characterization

- Penjarla, T. R., et al. (2018).[1] "Synthesis of 4-Substituted Pyrrolo[2, 3-c]quinolines via Microwave-Assisted C-N Bond Formation". ChemistrySelect. [1]
- General NMR Shift Tables
 - Hansson, A. "Table of Characteristic Proton NMR Shifts". University of Colorado Boulder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Bromo-2-chloro-8-fluoroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442442/docs#technical-guide-spectroscopic-profiling-of-5-bromo-2-chloro-8-fluoroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)